(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with the molecular formula C21H13F3N2O3 and a molecular weight of 398.3347296 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, an imino group, and a benzo[f]chromene core
Preparation Methods
The synthesis of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(trifluoromethoxy)aniline with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Scientific Research Applications
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The imino group may also play a role in binding to specific proteins, influencing their function and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
3-imino-3H-benzo[f]chromene-2-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
4-(trifluoromethoxy)aniline: This compound contains the trifluoromethoxy group but lacks the benzo[f]chromene core, leading to different reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, as it enhances the compound’s stability, lipophilicity, and potential biological activity .
Properties
Molecular Formula |
C21H13F3N2O3 |
---|---|
Molecular Weight |
398.3g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)29-14-8-6-13(7-9-14)26-20-17(19(25)27)11-16-15-4-2-1-3-12(15)5-10-18(16)28-20/h1-11H,(H2,25,27) |
InChI Key |
LDAUIVGPULCJBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N |
Origin of Product |
United States |
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